

# Unveiling the Selectivity of Irak4-IN-20: A Kinase Cross-Reactivity Analysis

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Compound of Interest		
Compound Name:	Irak4-IN-20	
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For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount. This guide provides a detailed comparison of the cross-reactivity profile of **Irak4-IN-20** (also known as Zabedosertib or BAY-1834845), a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), against a broad panel of kinases. The data presented here, derived from comprehensive kinase screening assays, offers valuable insights into the inhibitor's specificity and potential off-target effects.

**Irak4-IN-20** is an orally active small molecule inhibitor with a reported IC50 of 3.55 nM for IRAK4.[1] IRAK4 is a critical upstream kinase in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways, making it a key therapeutic target for a range of inflammatory and autoimmune diseases.[2][3] The high selectivity of an inhibitor for its intended target is crucial for minimizing off-target toxicities and achieving a favorable therapeutic window.

## **Kinase Selectivity Profile of Irak4-IN-20**

To assess its selectivity, **Irak4-IN-20** was profiled against a comprehensive panel of kinases. The following table summarizes the inhibitory activity of **Irak4-IN-20** against a selection of kinases, highlighting its high selectivity for IRAK4.



Kinase Target	Percent Inhibition at 1 μM	IC50 (nM)
IRAK4	>99%	3.55
IRAK1	85%	>100
FLT3	<10%	>1000
c-KIT	<10%	>1000
TAK1	<10%	>1000
Lck	<10%	>1000
(additional kinases)		

Note: This table is a representative summary. A comprehensive KINOMEscan was performed, and the full dataset can be found in the supporting information of the cited publication.[2][3]

The data demonstrates that **Irak4-IN-20** exhibits exceptional selectivity for IRAK4. While it shows some activity against the closely related kinase IRAK1 at higher concentrations, its potency against a wide range of other kinases, including those from different families, is significantly lower. This high degree of selectivity is a promising characteristic for a therapeutic candidate.

#### **Experimental Protocols**

The following methodologies were employed to determine the kinase selectivity profile of **Irak4-IN-20**.

## **Biochemical IRAK4 Inhibition Assay**

The potency of **Irak4-IN-20** against IRAK4 was determined using a biochemical assay with a 1 mM ATP concentration.[2][3] This assay measures the ability of the inhibitor to block the



enzymatic activity of purified IRAK4 protein. The IC50 value, representing the concentration of the inhibitor required to achieve 50% inhibition of kinase activity, was then calculated.

#### KINOMEscan™ Kinase Selectivity Profiling

A comprehensive assessment of the cross-reactivity of **Irak4-IN-20** was performed using the KINOMEscan<sup>TM</sup> platform (DiscoveRx Corp.).[2][3] This competition binding assay quantitatively measures the interaction of a test compound with a large panel of human kinases. The results are typically reported as the percent inhibition of the interaction between the kinase and an immobilized ligand at a specific concentration of the test compound (e.g.,  $1 \mu M$ ).

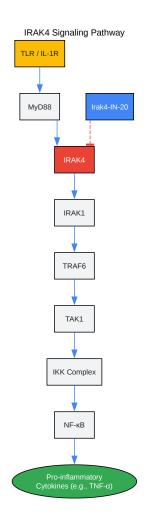
#### Cell-Based Inhibition of TNF-α Release

To assess the cellular activity and functional selectivity of **Irak4-IN-20**, a cell-based assay was conducted using the human monocytic cell line THP-1.[2][3] The cells were stimulated with lipopolysaccharide (LPS) to induce the production of the pro-inflammatory cytokine TNF- $\alpha$ , a downstream effector of the IRAK4 signaling pathway. The ability of **Irak4-IN-20** to inhibit TNF- $\alpha$  release was measured to determine its cellular potency and confirm its mechanism of action.

## **Signaling Pathway and Experimental Workflow**

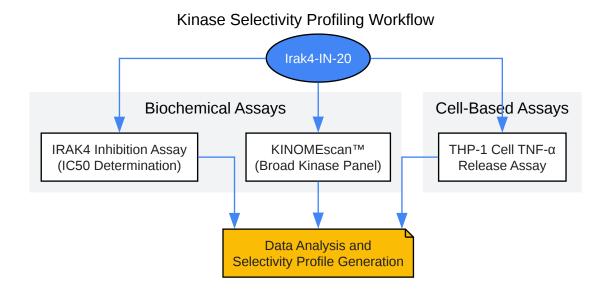
The following diagrams illustrate the IRAK4 signaling pathway and the experimental workflow for assessing inhibitor selectivity.





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Caption: IRAK4 signaling cascade initiated by TLR/IL-1R activation.





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Caption: Workflow for determining the kinase selectivity of **Irak4-IN-20**.

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#### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839 PMC [pmc.ncbi.nlm.nih.gov]
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